

2-Bromo-5-chloro-3-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-chloro-3-nitropyridine

Cat. No.: B1267106

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An In-depth Technical Guide to **2-Bromo-5-chloro-3-nitropyridine** for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on **2-Bromo-5-chloro-3-nitropyridine**, a key intermediate in organic synthesis. The document details its chemical properties, outlines a relevant synthesis protocol, and includes safety and handling information pertinent to a laboratory and research environment.

Core Chemical Properties

2-Bromo-5-chloro-3-nitropyridine is a halogenated nitropyridine derivative utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring bromine, chlorine, and a nitro group on a pyridine ring, offers multiple reaction sites for synthetic transformations.[3]

Table 1: Physicochemical Properties of **2-Bromo-5-chloro-3-nitropyridine**

Property	Value	Reference
CAS Number	75806-86-9	[4] [5]
Molecular Formula	C ₅ H ₂ BrClN ₂ O ₂	[4] [5]
Molecular Weight	237.44 g/mol	[4] [5]
Physical State	Solid	[5]
InChI Key	VF MIDVIAQMFGGP-UHFFFAOYSA-N	[5]
SMILES String	[O-]--INVALID-LINK-- <chem>c1cc(Cl)cnc1Br</chem>	[5]

Note: The isomeric compound 5-Bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) shares the same molecular formula and weight.

Synthesis and Experimental Protocols

The synthesis of halogenated nitropyridines often involves multi-step procedures starting from more common pyridine derivatives. While a direct synthesis for **2-Bromo-5-chloro-3-nitropyridine** was not detailed in the provided context, a well-documented protocol for its isomer, 5-Bromo-2-chloro-3-nitropyridine, illustrates a common synthetic strategy involving diazotization followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-3-nitropyridine

This procedure outlines the conversion of 2-amino-5-bromo-3-nitropyridine to 5-bromo-2-chloro-3-nitropyridine.[\[6\]](#)[\[7\]](#)

Materials:

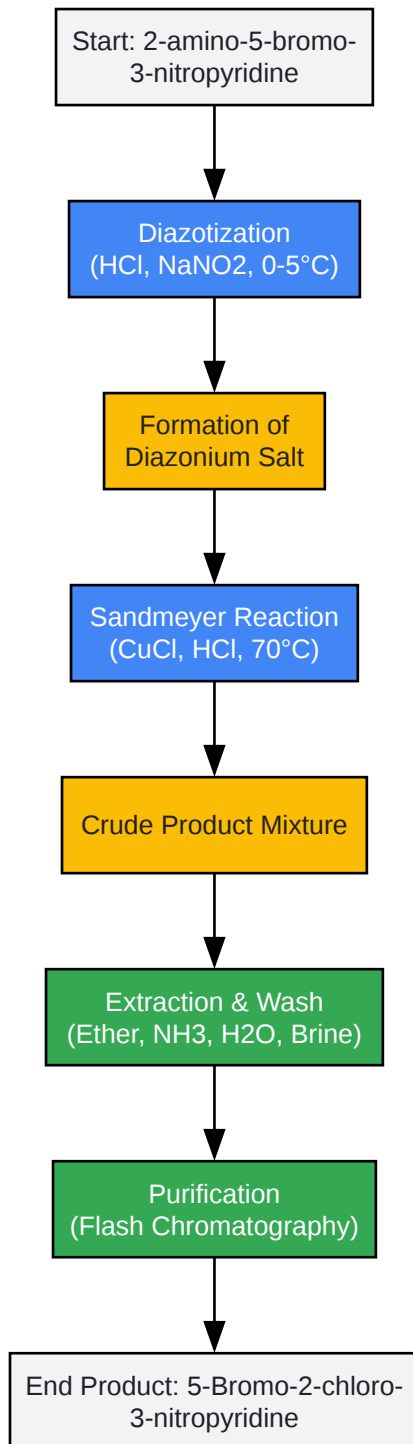
- 2-amino-5-bromo-3-nitropyridine (0.1 mol)
- 6 M Hydrochloric acid (250 ml)

- Sodium nitrite (NaNO_2) (0.12 mol)
- Copper(I) chloride (CuCl) (0.13 mol) in 38% hydrochloric acid
- 0.88 ammonia solution
- Diethyl ether
- Anhydrous sodium sulfate
- Silica gel
- Isohexane
- Ethyl acetate

Procedure:

- **Diazotization:** 2-amino-5-bromo-3-nitropyridine is ground to a fine powder and suspended in 6 M hydrochloric acid.^{[6][7]} The mixture is cooled to 0°C in an ice bath. Solid sodium nitrite is added slowly, ensuring the internal temperature remains below 5°C .^{[6][7]} The reaction is stirred at 0°C for 1 hour after the addition is complete.^{[6][7]}
- **Sandmeyer Reaction:** A solution of freshly prepared copper(I) chloride in degassed 38% hydrochloric acid is added to the diazonium salt suspension.^[6] The reaction mixture is gradually warmed to room temperature over 90 minutes and then heated to 70°C to ensure complete decomposition of the diazonium salt.^[6]
- **Work-up and Extraction:** The mixture is cooled and diluted with water. The pH is adjusted to approximately 9 using 0.88 ammonia solution.^[6] The product is then extracted with diethyl ether.^[6] The organic layer is washed sequentially with 5% ammonia, water, and brine.^{[6][7]}
- **Purification:** The organic layer is dried over anhydrous sodium sulfate.^{[6][7]} After filtration, the solution is pre-adsorbed onto silica gel and purified by flash chromatography using a gradient elution of 5% to 20% ethyl acetate in isohexane.^{[6][7]} This yields 5-bromo-2-chloro-3-nitropyridine as a light yellow solid.^{[6][7]}

Synthesis Workflow for 5-Bromo-2-chloro-3-nitropyridine

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Caption: A flowchart of the key stages in the synthesis of 5-Bromo-2-chloro-3-nitropyridine.

Safety and Handling

2-Bromo-5-chloro-3-nitropyridine and its isomers are classified as hazardous chemicals and must be handled with appropriate safety precautions.

Table 2: Hazard Identification and Safety Precautions

Hazard Statement	Classification	Precautionary Measures	Reference
H301/H302	Toxic/Harmful if swallowed	Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.	[8][9]
H315	Causes skin irritation	Wear protective gloves. Wash skin thoroughly after handling.	[8]
H318	Causes serious eye damage	Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8]
H335	May cause respiratory irritation	Avoid breathing dust. Use only outdoors or in a well-ventilated area.	[8]

Personal Protective Equipment (PPE):

- Respiratory Protection: Use a suitable respirator if high concentrations of dust are present.[8]
- Hand Protection: Wear impervious gloves.[8]
- Eye Protection: Use safety glasses or goggles.[8]
- Body Protection: Wear protective work clothing.[8]

Storage: Store in a cool, well-ventilated area.[3] Keep the container tightly closed.

Applications in Research and Development

As a versatile chemical intermediate, **2-Bromo-5-chloro-3-nitropyridine** is a valuable starting material for creating a diverse range of more complex heterocyclic compounds. The presence of three distinct reactive sites—the bromo, chloro, and nitro groups—allows for selective and sequential chemical modifications. This makes it a key component in the synthesis of novel compounds for pharmaceutical and agrochemical research.[1][2] Researchers can leverage this intermediate for developing new anti-cancer agents, other therapeutic drugs, and functional materials.[1][2]

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- To cite this document: BenchChem. [2-Bromo-5-chloro-3-nitropyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267106#2-bromo-5-chloro-3-nitropyridine-molecular-weight-and-formula>]

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